epi-Progoitrin epi-Progoitrin
Brand Name: Vulcanchem
CAS No.:
VCID: VC1791369
InChI: InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1
SMILES:
Molecular Formula: C11H19NO10S2
Molecular Weight: 389.4 g/mol

epi-Progoitrin

CAS No.:

Cat. No.: VC1791369

Molecular Formula: C11H19NO10S2

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

epi-Progoitrin -

Specification

Molecular Formula C11H19NO10S2
Molecular Weight 389.4 g/mol
IUPAC Name [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate
Standard InChI InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7-/t5-,6-,8-,9+,10-,11+/m1/s1
Standard InChI Key MYHSVHWQEVDFQT-KBHNZSCUSA-N
Isomeric SMILES C=C[C@H](C/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O
Canonical SMILES C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Introduction

Chemical Structure and Properties

Epi-progoitrin is chemically known as (S)-2-hydroxy-3-butenyl glucosinolate and has the molecular formula C11H19NO10S2 . It exists as one epimer of a stereoisomeric pair, with progoitrin being its counterpart. The structural configuration of epi-progoitrin features an S-configuration at the 3-position, which distinguishes it from progoitrin (R-configuration) .

Physical and Chemical Properties

The molecular weight of epi-progoitrin is approximately 389.4 g/mol, with an exact mass of 388.03721312 Da . As a glucosinolate, it contains a β-D-glucopyranose moiety attached through a sulfur atom to a (S)-3-hydroxy-N-(sulfooxy)-4-pentenimidate group . The compound exhibits several key properties:

PropertyValueReference
Molecular Weight389.4 g/mol
XLogP3-AA-2
Hydrogen Bond Donor Count5
Hydrogen Bond Acceptor Count12
Rotatable Bond Count7
Exact Mass388.03721312 Da
Water SolubilitySoluble
Storage ConditionRefrigerated

Epi-progoitrin is water-soluble, which is consistent with its negative XLogP3-AA value indicating a hydrophilic nature . The compound contains multiple hydrogen bond donors and acceptors, suggesting significant potential for intermolecular interactions .

Ionic Forms and Salts

Biological Sources and Distribution

Plant Sources

Epi-progoitrin is predominantly found in cruciferous plants, with notable concentrations in:

  • Crambe abyssinica seeds, where it serves as a major glucosinolate

  • Radix isatidis (Isatis indigotica root), a traditional Chinese medicinal herb

In these plants, epi-progoitrin exists alongside other glucosinolates, though its proportion varies depending on plant species, growth conditions, and developmental stage.

Biosynthetic Pathway

The biosynthesis of epi-progoitrin follows the general glucosinolate biosynthetic pathway in plants, involving:

  • Amino acid chain elongation

  • Core structure formation

  • Secondary modifications leading to the specific (S)-configuration

Pharmacokinetics and Metabolism

Comparative Pharmacokinetics with Progoitrin

The pharmacokinetic behaviors of epi-progoitrin and progoitrin show marked differences when administered intravenously:

ParameterEpi-progoitrinProgoitrinNotes
Cmax (IV administration)~3x higherLower
AUC (IV administration)~3x higherLower
Half-lifeLongerShorter
Oral Bioavailability6.7-11.4%20.1-34.1%

Notably, despite epi-progoitrin showing higher Cmax and AUC values after intravenous administration, its oral bioavailability is approximately three times lower than that of progoitrin . This suggests significant differences in first-pass metabolism, elimination, or tissue distribution between these epimers.

Biotransformation and Metabolic Products

Enzymatic Hydrolysis

Epi-progoitrin undergoes biotransformation primarily through enzymatic hydrolysis catalyzed by myrosinase enzymes. Myrosinase from Crambe abyssinica seeds demonstrates high specificity for epi-progoitrin due to better stabilization of the enzyme-substrate complex . This enhanced stabilization results from additional hydrogen bonding that can only be established by epi-progoitrin's specific stereochemistry .

Analytical Methods for Detection and Quantification

Chromatographic Methods

Several analytical techniques have been developed for the detection and quantification of epi-progoitrin:

Liquid Chromatography-Mass Spectrometry

An accurate and precise liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS/MS) method has been validated for the pharmacokinetic study of epi-progoitrin and progoitrin . This technique resolves the analytes on a reverse-phase ACQUITY UPLC HSS T3 column, utilizing acetonitrile and water (0.1% formic acid) as the mobile phase at a flow rate of 0.3 mL/min . Quantitation is achieved through multiple reaction monitoring in negative ion mode .

Gas-Liquid Chromatography and Thin Layer Chromatography

Older studies employed gas-liquid chromatography (GLC) and thin-layer chromatography (TLC) for the detection of epi-progoitrin in biological samples . TLC methods typically utilized Silica Gel G coating with ether-hexane (3:1) as the developing solvent and iodine vapor for spot detection .

Reference Standards

Biological Activity and Significance

Enzyme Interactions

One of the most notable biological properties of epi-progoitrin is its specific interaction with myrosinase enzymes. The myrosinase isolated from ripe Crambe abyssinica seeds displays high specificity for epi-progoitrin . This specificity is attributed to the superior stabilization of the enzyme-substrate complex through additional hydrogen bonding that is uniquely possible with epi-progoitrin's stereochemistry .

Agricultural and Food Science Applications

Presence in Animal Feed

Epi-progoitrin has been studied in the context of animal nutrition, particularly in livestock fed diets containing cruciferous plants. Research has examined the effects of processed crambe seed meal containing epi-progoitrin on beef cattle . These studies have focused on determining whether epi-progoitrin or its metabolites accumulate in animal tissues, which could have implications for food safety and animal health .

Detection Methods in Food Matrices

The development of sensitive analytical methods for detecting epi-progoitrin in complex food matrices has been an important research focus. Response ratios of peak counts of epi-progoitrin and internal standards have been established to facilitate quantitative analysis in various tissues and food products .

Research Applications and Future Directions

Use as a Chemical Marker

Epi-progoitrin and its metabolites serve as important chemical markers in the quality control of certain medicinal plants, particularly Radix isatidis . The transformation of epi-progoitrin to (R)-goitrin has been established as a key process in evaluating the quality and processing methods of these medicinal herbs .

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